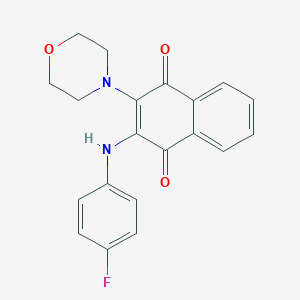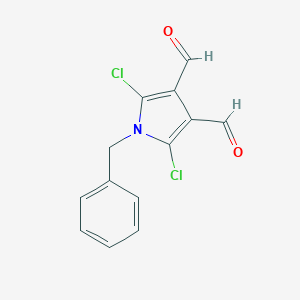
2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone, also known as AQ4N, is a naphthoquinone derivative that has been extensively studied for its potential use as an anti-cancer drug. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.
作用機序
2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone is a prodrug that is activated by hypoxia, which is a common characteristic of many solid tumors. Under hypoxic conditions, 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone is reduced to its active form, which generates reactive oxygen species (ROS) that cause DNA damage and cell death. 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes angiogenesis. 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has also been shown to reduce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is a protein that is upregulated under hypoxic conditions and promotes tumor growth and survival.
実験室実験の利点と制限
2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in preclinical models. However, 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has some limitations, such as its low solubility in water and its potential toxicity to normal cells. These limitations can be overcome by using appropriate formulations and dosages.
将来の方向性
There are several future directions for 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone research. One direction is to investigate its potential use in combination with other anti-cancer agents, such as immune checkpoint inhibitors or targeted therapies. Another direction is to develop new formulations of 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone that improve its solubility and bioavailability. 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone could also be investigated for its potential use in other diseases that are characterized by hypoxia, such as cardiovascular disease or ischemic stroke. Finally, 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone could be studied for its potential use in imaging hypoxic tumors, which would allow for better diagnosis and treatment planning.
合成法
2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone can be synthesized by reacting 2-nitro-1,4-naphthoquinone with 4-fluoroaniline and 4-morpholine in the presence of a reducing agent such as sodium dithionite. This reaction leads to the formation of 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone with a yield of around 60-70%. The purity of 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone can be increased by recrystallization or column chromatography.
科学的研究の応用
2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential use as an anti-cancer drug. It has shown promising results in preclinical studies, particularly in combination with radiation therapy or chemotherapy. 2-(4-Fluoroanilino)-3-(4-morpholinyl)naphthoquinone has been shown to sensitize cancer cells to radiation therapy and reduce tumor growth in animal models. It has also been investigated for its potential use in hypoxic tumors, which are resistant to conventional therapies.
特性
分子式 |
C20H17FN2O3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-(4-fluoroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H17FN2O3/c21-13-5-7-14(8-6-13)22-17-18(23-9-11-26-12-10-23)20(25)16-4-2-1-3-15(16)19(17)24/h1-8,22H,9-12H2 |
InChIキー |
MJUQJYRKXWHYHO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F |
正規SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile](/img/structure/B290199.png)
![4-[4'-(1,2,3-Thiadiazol-4-yl)[1,1'-biphenyl]-4-yl]-1,2,3-thiadiazole](/img/structure/B290202.png)


![4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde](/img/structure/B290213.png)
![2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde](/img/structure/B290214.png)
![5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4'',3'':5',6']pyrano[4',3':4,5]thiopyrano[2,3-c]pyrazole](/img/structure/B290216.png)





![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)
